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Compound of Interest

Compound Name: SR144528

Cat. No.: B1682612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of SR144528, a well-

established selective antagonist of the cannabinoid receptor 2 (CB2), with non-cannabinoid

receptors. Understanding the selectivity profile of a compound is paramount in drug

development to anticipate potential off-target effects and to ensure the validity of experimental

results. This document summarizes key quantitative data, details experimental methodologies,

and visualizes relevant signaling pathways to offer an objective comparison of SR144528's

performance against other potential molecular targets.

Executive Summary
SR144528 is a highly potent and selective inverse agonist for the CB2 receptor, exhibiting a

binding affinity in the sub-nanomolar range.[1] Its selectivity for the CB2 receptor over the

cannabinoid receptor 1 (CB1) is approximately 700-fold.[1] Extensive screening against a wide

array of other receptors, ion channels, and enzymes has shown a general lack of significant

affinity at concentrations up to 10 µM.[1] However, some off-target activities have been

identified, most notably at the adenosine A3 receptor, phosphodiesterase 5 (PDE5), and acyl-

CoA:cholesterol acyltransferase (ACAT). This guide delves into the specifics of this cross-

reactivity to provide a clearer picture of SR144528's selectivity profile.

Quantitative Data on Receptor and Enzyme
Interactions

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1682612?utm_src=pdf-interest
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://pubmed.ncbi.nlm.nih.gov/9454810/
https://www.benchchem.com/product/b1682612?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of

SR144528 for its primary target, the CB1 receptor, and identified non-cannabinoid targets.

Table 1: Cannabinoid Receptor Binding Affinity of SR144528

Receptor Species Kᵢ (nM) Reference

CB2 Human 0.6 [1]

CB1 Human 400 [1]

Table 2: Off-Target Interactions of SR144528

Target Interaction IC₅₀ / % Inhibition Reference

Adenosine A3

Receptor
Binding

>50% inhibition at 10

µM
[2]

Phosphodiesterase 5

(PDE5)
Inhibition

>50% inhibition at 10

µM
[2]

Acyl-CoA:Cholesterol

Acyltransferase

(ACAT)

Inhibition 3.6 µM [3]

Broad Panel of >70

Receptors, Ion

Channels, and

Enzymes

Binding/Inhibition >10 µM [1]

Experimental Protocols
[³H]-CP55940 Competition Binding Assay
This assay is a standard method to determine the binding affinity of a test compound to

cannabinoid receptors.

Objective: To determine the inhibitory constant (Ki) of SR144528 for CB1 and CB2 receptors.
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Materials:

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

[³H]-CP55940 (a high-affinity cannabinoid receptor agonist).

SR144528.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of [³H]-CP55940 and varying

concentrations of the unlabeled test compound (SR144528).

The incubation is typically carried out at 30°C for 60-90 minutes to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, which separates the

bound from the free radioligand.

The filters are washed with ice-cold assay buffer to remove any non-specifically bound

radioligand.

The radioactivity retained on the filters is quantified using a scintillation counter.

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand) is determined by non-linear regression analysis of the competition

curve.

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki =

IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Experimental Workflow: [³H]-CP55940 Competition Binding Assay

Prepare reagents:
- Cell membranes (CB1 or CB2)

- [³H]-CP55940
- SR144528 dilutions

Incubate membranes with
[³H]-CP55940 and SR144528

Rapid filtration through
glass fiber filters

Wash filters with
ice-cold buffer

Quantify radioactivity
with scintillation counter

Analyze data:
- Determine IC₅₀

- Calculate Kᵢ

Click to download full resolution via product page

Workflow for [³H]-CP55940 Competition Binding Assay.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Assay
This assay measures the enzymatic activity of ACAT and the inhibitory potential of test

compounds.
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Objective: To determine the IC₅₀ value of SR144528 for ACAT.

Materials:

Microsomal preparations from a source rich in ACAT (e.g., liver or specific cell lines).

[¹⁴C]-Oleoyl-CoA (radiolabeled substrate).

Unlabeled cholesterol.

SR144528.

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

Thin-layer chromatography (TLC) plates.

Scintillation counter.

Procedure:

Pre-incubate the microsomal preparation with various concentrations of SR144528.

Initiate the enzymatic reaction by adding [¹⁴C]-Oleoyl-CoA and unlabeled cholesterol.

Incubate the reaction mixture at 37°C for a defined period.

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

Extract the lipids and separate them using thin-layer chromatography (TLC).

The band corresponding to cholesteryl esters is scraped from the TLC plate.

The amount of radioactivity in the cholesteryl ester band is quantified using a scintillation

counter.

The IC₅₀ value is determined by plotting the percentage of inhibition of ACAT activity against

the concentration of SR144528.
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Experimental Workflow: ACAT Inhibition Assay

Prepare reagents:
- Microsomes

- [¹⁴C]-Oleoyl-CoA
- Cholesterol

- SR144528 dilutions

Pre-incubate microsomes
with SR144528

Initiate reaction with
[¹⁴C]-Oleoyl-CoA and Cholesterol

Incubate at 37°C

Stop reaction and
extract lipids

Separate lipids by
Thin-Layer Chromatography (TLC)

Quantify radioactivity
in cholesteryl ester band

Determine IC₅₀
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Workflow for ACAT Inhibition Assay.
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Signaling Pathways of Off-Target Receptors
Adenosine A3 Receptor Signaling
The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. It can also activate phospholipase C (PLC), leading to

the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize

intracellular calcium and activate protein kinase C (PKC), respectively.

Adenosine A3 Receptor Signaling Pathway

Adenosine A3 Receptor

Gαi/o

Activation

Adenylyl Cyclase

Inhibition

Phospholipase C (PLC)

Activation

↓ cAMP IP₃ DAG

↑ Intracellular Ca²⁺ Protein Kinase C (PKC)
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Simplified Adenosine A3 Receptor Signaling.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1682612?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphodiesterase 5 (PDE5) Signaling
Phosphodiesterase 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine

monophosphate (cGMP). The signaling pathway involving PDE5 is crucial in various

physiological processes, including smooth muscle relaxation. Nitric oxide (NO) activates

soluble guanylate cyclase (sGC), which then converts guanosine triphosphate (GTP) to cGMP.

cGMP, in turn, activates protein kinase G (PKG), leading to downstream effects. PDE5 acts as

a negative regulator of this pathway by breaking down cGMP.

Phosphodiesterase 5 (PDE5) Signaling Pathway

Nitric Oxide (NO)

Soluble Guanylate
Cyclase (sGC)

Activation
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Phosphodiesterase 5
(PDE5) Protein Kinase G (PKG)

Activation

5'-GMP

Hydrolysis

Downstream Effects
(e.g., Smooth Muscle Relaxation)
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Simplified PDE5 Signaling Pathway.
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Conclusion
SR144528 remains a highly selective and potent tool for investigating the physiological and

pathological roles of the CB2 receptor. Its cross-reactivity with the CB1 receptor is minimal, and

it displays a clean profile against a large panel of other molecular targets. However,

researchers should be aware of its potential off-target effects on the adenosine A3 receptor,

PDE5, and ACAT, particularly when using concentrations in the micromolar range. The data

and experimental context provided in this guide should aid in the design of more precise

experiments and the accurate interpretation of results, ultimately contributing to the robust

development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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